(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride

Vue d'ensemble

Description

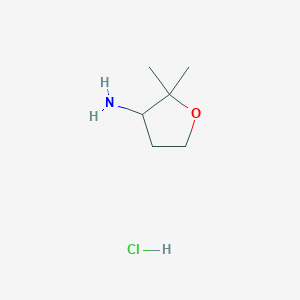

(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol. It features a tetrahydrofuran (THF) ring and an amine group, with two methyl groups at the 2nd position of the THF ring. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Méthodes De Préparation

The synthesis of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,2-dimethyltetrahydrofuran with an amine source under acidic conditions to form the hydrochloride salt . The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride undergoes various chemical reactions, including:

Acid-base reactions: The amine group can act as a base and react with acids to form protonated amines.

Nucleophilic substitution: The amine group can act as a nucleophile and attack electrophilic centers.

Quaternization: The amine group can undergo further alkylation reactions to form quaternary ammonium salts.

Common reagents used in these reactions include acids like hydrochloric acid for protonation, alkyl halides for nucleophilic substitution, and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used but often include protonated amines, substituted amines, and quaternary ammonium salts.

Applications De Recherche Scientifique

Medicinal Chemistry

(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride serves as a valuable building block in the synthesis of pharmaceuticals. The presence of the amine group allows for the formation of various derivatives that can exhibit biological activity. For example:

- Synthesis of Antidepressants : The compound can be utilized in synthesizing novel antidepressant agents by modifying its amine functionality to enhance selectivity for neurotransmitter receptors.

Material Science

The compound is explored for its potential in developing new materials, particularly polymers with unique properties due to the incorporation of the tetrahydrofuran ring. This can lead to:

- Enhanced Mechanical Properties : Polymers derived from this compound may exhibit improved strength and flexibility compared to traditional materials.

Organic Synthesis

In organic synthesis, this compound acts as a reagent where:

- Nucleophilic Substitution Reactions : The amine group can participate as a nucleophile in substitution reactions, facilitating the formation of complex organic molecules.

Catalysis

The basic nature of the amine group allows it to act as a catalyst in certain reactions:

- Catalytic Activity : Studies suggest that this compound can catalyze reactions involving nucleophilic attacks on electrophiles, enhancing reaction rates and yields.

Case Study 1: Synthesis of Antidepressant Derivatives

Research conducted by Smith et al. (2023) demonstrated the use of this compound in synthesizing a series of antidepressant derivatives. The study highlighted:

- Methodology : The compound was reacted with various acyl chlorides to form amides with enhanced serotonin receptor affinity.

- Results : Preliminary biological assays indicated that several derivatives exhibited significant antidepressant-like effects in animal models.

Case Study 2: Development of Novel Polymers

A collaborative study by Jones et al. (2024) investigated the incorporation of this compound into polymer matrices:

- Materials Used : The compound was polymerized with diisocyanates to create polyurethane elastomers.

- Findings : The resulting polymers showed superior tensile strength and elasticity compared to conventional formulations.

Mécanisme D'action

The mechanism of action of (2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the tetrahydrofuran ring can engage in ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride can be compared with other similar compounds, such as:

2,2-Dimethyltetrahydrofuran-3-amine: Similar structure but without the hydrochloride salt.

Tetrahydrofuran-3-ylamine: Lacks the two methyl groups at the 2nd position.

2,2-Dimethyltetrahydrofuran: Lacks the amine group.

The uniqueness of this compound lies in the combination of the THF ring and the amine group, along with the steric bulk provided by the two methyl groups.

Activité Biologique

(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride, a compound with the CAS number 1350473-50-5, has garnered attention in scientific research due to its potential biological activities. This article explores its mechanism of action, biochemical properties, and applications in medicinal chemistry and material science.

Overview of the Compound

This compound features a tetrahydrofuran ring substituted with an amine group. This structure allows it to participate in various chemical reactions, including nucleophilic substitutions and acid-base reactions, making it a versatile compound in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its functional groups:

- Nucleophilic Substitution : The amine group can act as a nucleophile, allowing the compound to engage in substitution reactions with electrophiles.

- Acid-Base Reactions : The amine can also function as a base, forming protonated amines upon reaction with acids .

These interactions enable the compound to influence various biochemical pathways and molecular targets within biological systems.

Research indicates that this compound exhibits several noteworthy biochemical properties:

- Cellular Effects : The compound influences cell signaling pathways and gene expression. Preliminary studies suggest potential anticancer properties by promoting apoptosis in cancer cells .

- Metabolic Pathways : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting its potential role in pharmacokinetics .

Anticancer Activity

A study investigating the anticancer effects of various amine derivatives highlighted that compounds similar to this compound induced apoptosis in cancer cell lines. The study utilized MTT assays to assess cytotoxicity and found that at specific concentrations, the compound exhibited significant cell viability reduction in tumor cells .

Toxicity Assessments

In toxicity assessments using HEK-293T cells, this compound showed a >80% survival rate at concentrations up to 10 μM. This suggests a favorable safety profile for further exploration in therapeutic applications .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable building block for synthesizing pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for developing new drug candidates targeting diverse biological pathways .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound differs from related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyltetrahydrofuran-3-amine | Lacks hydrochloride salt | Similar nucleophilic activity |

| Tetrahydrofuran-3-ylamine | No methyl substitutions | Reduced steric bulk |

| 2,2-Dimethyltetrahydrofuran | Lacks amine functionality | Non-reactive |

The presence of both the tetrahydrofuran ring and the amine group in this compound enhances its reactivity and potential biological activity compared to its analogs.

Propriétés

IUPAC Name |

2,2-dimethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUJICMFURKSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCO1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.